molecular formula C15H26O2 B8642841 2-METHYL[1,1'-BICYCLOHEXYL]-2-YL ACETATE CAS No. 72183-74-5

2-METHYL[1,1'-BICYCLOHEXYL]-2-YL ACETATE

Cat. No.: B8642841
CAS No.: 72183-74-5
M. Wt: 238.37 g/mol
InChI Key: BFMHEASWINLVIZ-UHFFFAOYSA-N
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Description

2-Methyl(1,1’-bicyclohexyl)-2-yl acetate is an organic compound with the molecular formula C15H26O2 It is a derivative of bicyclohexyl, where a methyl group is attached to one of the cyclohexyl rings, and an acetate group is attached to the same carbon as the methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl(1,1’-bicyclohexyl)-2-yl acetate typically involves the esterification of 2-Methyl(1,1’-bicyclohexyl)-2-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl(1,1’-bicyclohexyl)-2-yl acetate may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as sulfuric acid or solid acid catalysts may be used to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl(1,1’-bicyclohexyl)-2-yl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding alcohol and acetic acid.

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products Formed

    Hydrolysis: 2-Methyl(1,1’-bicyclohexyl)-2-ol and acetic acid.

    Oxidation: Depending on the conditions, products may include 2-Methyl(1,1’-bicyclohexyl)-2-carboxylic acid or 2-Methyl(1,1’-bicyclohexyl)-2-one.

    Reduction: 2-Methyl(1,1’-bicyclohexyl)-2-ol.

Scientific Research Applications

2-Methyl(1,1’-bicyclohexyl)-2-yl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound may be used in studies related to its biological activity and potential therapeutic applications.

    Medicine: Research may focus on its potential as a drug candidate or its role in drug delivery systems.

    Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl(1,1’-bicyclohexyl)-2-yl acetate depends on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors, leading to a biological response. The acetate group can be hydrolyzed to release the active alcohol, which may then exert its effects through various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl(1,1’-bicyclohexyl)-2-ol: The corresponding alcohol, which can be used as a precursor in the synthesis of the acetate.

    1,1’-Bicyclohexyl-2-yl acetate: A similar compound where the methyl group is not present.

    2-Methylbicyclohexyl: A related compound without the acetate group.

Uniqueness

2-Methyl(1,1’-bicyclohexyl)-2-yl acetate is unique due to the presence of both a methyl group and an acetate group on the bicyclohexyl structure. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

72183-74-5

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

(2-cyclohexyl-1-methylcyclohexyl) acetate

InChI

InChI=1S/C15H26O2/c1-12(16)17-15(2)11-7-6-10-14(15)13-8-4-3-5-9-13/h13-14H,3-11H2,1-2H3

InChI Key

BFMHEASWINLVIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(CCCCC1C2CCCCC2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 360 ml of acetyl chloride and 153 ml of acetic acid anhydride is added dropwise at 0° C., whilst stirring, to a solution of 576 g of crude 1-methyl-2-cyclohexyl-cyclohexanol in 750 ml of N,N-dimethylaniline. The mixture is then allowed to come to room temperature, after which is heated to 40° C. for 36 hours. Thereafter, the reaction mixture is poured onto ice and diluted with 1 liter of ether, and the organic phase is separated off and concentrated on a Rotavapor apparatus. The residue is then taken up in 2 liters of ether and the solution is washed with three times 200 ml of cold 2-N HCl and then with saturated bicarbonate solution and water until neutral, and is dried with anhydrous MgSO4 and evaporated in vacuo. 646 g of crude 1-acetoxy-1-methyl-2-cyclohexyl-cyclohexane are obtained.
Quantity
360 mL
Type
reactant
Reaction Step One
Quantity
153 mL
Type
reactant
Reaction Step One
Name
1-methyl-2-cyclohexyl-cyclohexanol
Quantity
576 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

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